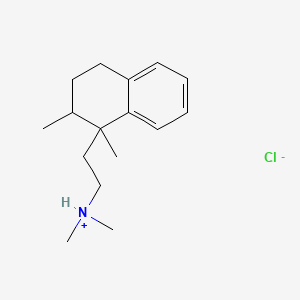
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a naphthalene ring system and multiple methyl groups.
Preparation Methods
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves several steps. One common method includes the reduction of 1-naphthylamine derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation and methylation processes to achieve the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Chemical Reactions Analysis
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of tetrahydronaphthalene derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Scientific Research Applications
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N,1,2-tetramethyl-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthalenamine, 1,2,3,4-tetrahydro-: This compound shares a similar naphthalene ring system but lacks the multiple methyl groups.
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar structure but differs in the position and number of methyl groups.
2-(1-Naphthyl)ethylamine: This compound has a similar ethylamine group but differs in the position of the naphthalene ring.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63766-06-3 |
|---|---|
Molecular Formula |
C16H26ClN |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25N.ClH/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4;/h5-8,13H,9-12H2,1-4H3;1H |
InChI Key |
ANMUIGNXWIBGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1(C)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)

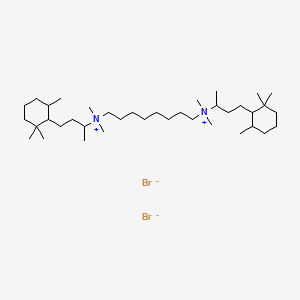



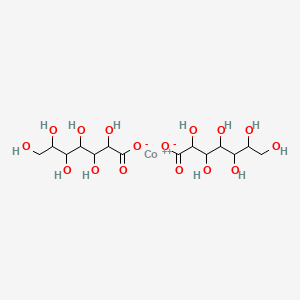
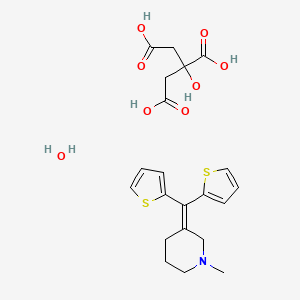
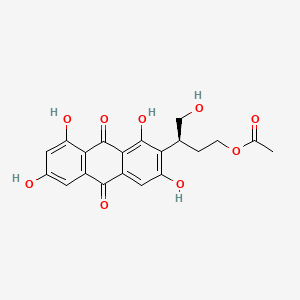
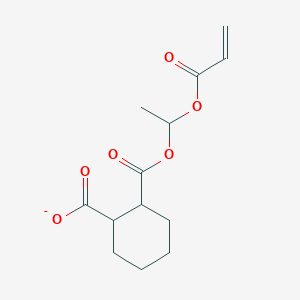
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
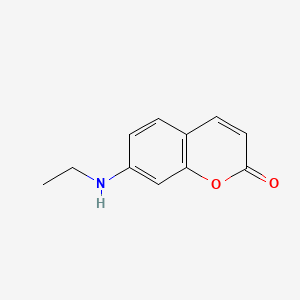
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

